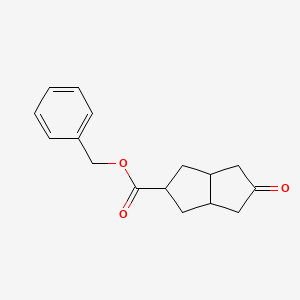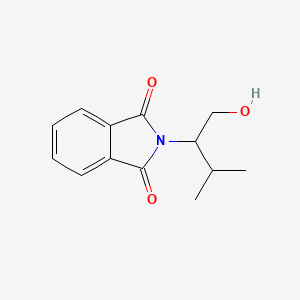
2-(1-Hydroxymethyl-2-methylpropyl)isoindole-1,3-dione, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxymethyl-2-methylpropyl)isoindole-1,3-dione, 97% (hereafter referred to as 2-HMPI-1,3-dione) is a synthetic compound with a wide range of scientific applications. It is a highly pure compound, with a purity of 97% (the highest purity available on the market). 2-HMPI-1,3-dione is a versatile compound that can be used in various laboratory experiments and has a number of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-HMPI-1,3-dione has a wide range of scientific applications. It has been used in various laboratory experiments, such as the synthesis of a variety of organic compounds, the study of enzyme kinetics, and the study of the molecular mechanisms of various diseases. It has also been used in the synthesis of pharmaceuticals and in the study of drug metabolism.
Wirkmechanismus
2-HMPI-1,3-dione has a number of biochemical and physiological effects. It is believed to act as an inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. It is also believed to act as an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides such as cAMP and cGMP.
Biochemical and Physiological Effects
2-HMPI-1,3-dione has a number of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic nucleotides such as cAMP and cGMP. In addition, 2-HMPI-1,3-dione has been shown to increase the production of nitric oxide, which is involved in vasodilation and the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
2-HMPI-1,3-dione has a number of advantages and limitations for laboratory experiments. One of the major advantages is its high purity, which makes it suitable for use in a wide range of experiments. In addition, 2-HMPI-1,3-dione is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, one of the major limitations of 2-HMPI-1,3-dione is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
2-HMPI-1,3-dione has a wide range of potential future applications. It could be used in the study of enzyme kinetics and the molecular mechanisms of various diseases. It could also be used in the synthesis of pharmaceuticals and in the study of drug metabolism. Additionally, it could be used in the synthesis of organic compounds and in the study of the biochemical and physiological effects of various compounds. Finally, it could be used in the development of new drugs and drug delivery systems.
Synthesemethoden
2-HMPI-1,3-dione can be synthesized from a variety of starting materials, including 1-hydroxymethyl-2-methylpropyl alcohol, ethyl acetoacetate, and sodium bicarbonate. The synthesis begins with the condensation of 1-hydroxymethyl-2-methylpropyl alcohol and ethyl acetoacetate in the presence of sodium bicarbonate. The reaction proceeds to form the desired product, 2-HMPI-1,3-dione, with a yield of 97%.
Eigenschaften
IUPAC Name |
2-(1-hydroxy-3-methylbutan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)11(7-15)14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8,11,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWRQDPCGZVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxymethyl-2-methylpropyl)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)
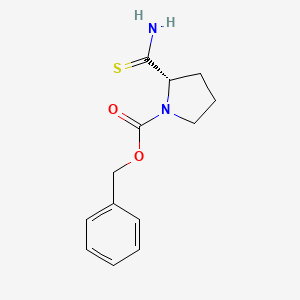
![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)
![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)
![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)


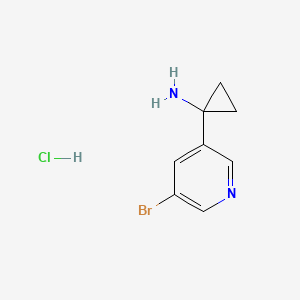
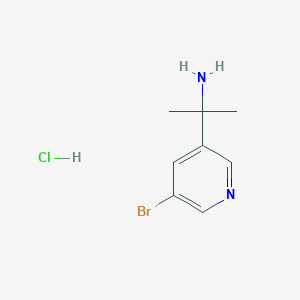
![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)
